Product packaging for FOMBLIN-Z DISOC)(Cat. No.:CAS No. 107852-50-6)

FOMBLIN-Z DISOC)

Cat. No.: B1165812
CAS No.: 107852-50-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Perfluoropolyether Chemistry and Structural Diversity

The key feature of FOMBLIN-Z DISOC is the presence of isocyanate functional groups at both ends of the PFPE chain. While the basic Fomblin Z structure provides the inert, low-surface-energy, and thermally stable backbone, the terminal diisocyanate groups introduce reactivity. This functionalization contrasts with non-functionalized PFPEs, which typically have inert end groups like -CF3 mdpi.comacs.org. The ability to functionalize PFPE chains with reactive groups like isocyanates allows for their incorporation into a wide range of polymer networks and hybrid materials, enabling the creation of materials with combined properties researchgate.netacs.orgresearchgate.net.

The structural diversity within the Fomblin Z family, even before functionalization, includes variations in molecular weight, which in turn affect properties like viscosity and vapor pressure syensqo.comsolvay.com. For example, different grades of Fomblin Z lubricants (non-functionalized) exhibit a range of average molecular weights and kinematic viscosities, as shown in the table below solvay.com:

Fomblin® Z GradeApproximate ISO GradeAverage Molecular Weight (amu)Kinematic Viscosity at 20 °C (cSt)
Z03154,00030
Z151009,800160
Z2515017,100223
Z6032021,500600

FOMBLIN-Z DISOC, being a functionalized derivative, would have a specific molecular weight range depending on the targeted properties for its intended application as a reactive oligomer. The diisocyanate end groups are typically introduced through reactions with a precursor PFPE, often a hydroxyl-terminated Fomblin Z (like Fomblin ZDOL), reacting the hydroxyl groups with a diisocyanate compound researchgate.netnasa.gov.

Historical Context and Evolution of PFPE Research

The development of perfluoropolyethers began in the early 1960s, driven by the need for lubricants that could perform under extreme conditions, particularly in the aerospace industry where resistance to liquid and gaseous oxygen was critical wikipedia.orghrxmaterials.comnasa.gov. Early research focused on synthesizing base PFPE structures and understanding their fundamental properties, such as thermal stability, chemical inertness, and low vapor pressure wikipedia.orgfluorine1.runasa.gov.

The evolution of PFPE research has progressively moved towards functionalization to expand their applicability beyond traditional lubrication. The introduction of reactive end groups, such as hydroxyl, carboxylic acid, and isocyanate, marked a significant step in tailoring PFPEs for specific interactions and chemical reactions acs.orgresearchgate.netillinois.edu. This allowed PFPEs to be used not just as inert fluids but as building blocks in the synthesis of new materials.

The development of diisocyanate-terminated PFPEs like FOMBLIN-Z DISOC is part of this evolutionary trend. The ability of isocyanate groups to react with various nucleophiles, particularly hydroxyl and amine groups, opened avenues for incorporating PFPE segments into polymer networks like polyurethanes, polyureas, and hybrid materials researchgate.netmdpi.commdpi.comnasa.gov. This functionalization strategy has been crucial in leveraging the unique properties of the PFPE backbone in applications requiring low surface energy, chemical resistance, and flexibility, while also enabling adhesion or integration into larger material systems mdpi.comsyensqo.com. Research in the 1970s and 1980s by companies in Russia, the USA, and Italy significantly contributed to the understanding and manufacturing methods of PFPEs, laying the groundwork for the development of functionalized variants fluorine1.rufluorine1.ru.

Scope and Academic Significance of Current PFPE Research

Current academic research involving PFPEs, including functionalized types like FOMBLIN-Z DISOC, spans various fields, focusing on leveraging their unique properties for advanced materials and applications. The scope of this research includes:

Development of Novel Polymers and Copolymers: FOMBLIN-Z DISOC is particularly significant as a reactive oligomer for synthesizing fluorinated polyurethanes and other copolymers. Research explores how the PFPE backbone influences the thermal, mechanical, and surface properties of these new polymers researchgate.netmdpi.commdpi.com. Studies investigate the effect of PFPE content and molecular weight on properties like hydrophobicity, surface energy, and mechanical flexibility mdpi.commdpi.comd-nb.info.

Surface Modification and Coatings: Functionalized PFPEs are extensively studied for creating low-surface-energy coatings with properties like water and oil repellency, anti-fouling, and anti-sticking mdpi.comresearchgate.netsyensqo.com. The reactivity of the isocyanate groups in FOMBLIN-Z DISOC allows it to be chemically bonded to various substrates or integrated into crosslinked coating formulations, providing durable surface modifications syensqo.com.

Lubrication and Tribology: While non-functionalized PFPEs are established lubricants, research continues on the tribological performance of functionalized PFPEs. Studies explore how end groups, including those that can react or interact with surfaces, affect lubrication under different conditions illinois.edu. Although FOMBLIN-Z DISOC is primarily a reactive building block, understanding the tribological behavior of materials incorporating the Fomblin Z backbone is relevant.

Microfluidics and Separations: PFPE-based materials are being investigated for microfluidic devices due to their chemical resistance and low surface energy, which can prevent fouling and non-specific adsorption caltech.edu. Functionalized PFPEs could potentially be used to modify the surfaces of these devices or as components in their fabrication.

Biomaterials and Medical Devices: The biocompatibility and chemical inertness of PFPEs make them attractive for certain biomedical applications. Research is exploring the use of functionalized PFPEs in creating surfaces for medical devices or as components in biomaterials, where properties like reduced protein adsorption or tailored surface interactions are desired mdpi.comd-nb.info.

Detailed research findings often involve the synthesis and characterization of materials derived from functionalized PFPEs. For example, studies have demonstrated the synthesis of polyurethanes using PFPE diols and diisocyanates, showing that increasing the PFPE content can lead to increased water contact angles, indicating enhanced hydrophobicity mdpi.com. The reactivity of the isocyanate groups in FOMBLIN-Z DISOC allows for precise control over the polymer architecture and crosslinking density in such materials researchgate.net. Academic significance lies in understanding the structure-property relationships of these fluorinated materials and expanding their potential applications in high-performance areas.

Properties

CAS No.

107852-50-6

Molecular Formula

C9H15ClO

Origin of Product

United States

Synthetic Methodologies and Molecular Architecture Engineering of Perfluoropolyethers

Novel Polymerization Routes and Catalytic Systems

The synthesis of the PFPE backbone, particularly the linear Z-type structure characteristic of FOMBLIN-Z DISOC), is primarily achieved through oxidative photopolymerization. Other polymerization methods are also employed for different PFPE structures or for incorporating specific functionalities.

Oxidative Photopolymerization of Perfluoroolefins

Oxidative photopolymerization is a key industrial method for synthesizing linear and branched PFPEs, including the precursors for Fomblin Z-type polymers. This process involves the low-temperature reaction of perfluorinated olefins, such as tetrafluoroethylene (B6358150) (TFE) for Z-type PFPEs, with oxygen under UV irradiation. wikipedia.orgsyensqo.comrsc.orgrsc.orgscholaris.cagoogle.comgoogle.comchemwells.com The UV light initiates the formation of peroxy radicals, which propagate the polymerization chain, incorporating oxygen into the polymer backbone. rsc.orggoogle.com

The initial product of oxidative photopolymerization is a peroxidic PFPE, containing unstable peroxide linkages within the chain. rsc.orggoogle.comgoogle.com A subsequent thermal treatment step at elevated temperatures (typically 150-250 °C) is necessary to decompose these peroxide groups, leading to the formation of stable perfluorinated oxyradicals. rsc.orggoogle.com These radicals then undergo recombination and disproportionation reactions, ultimately yielding non-peroxidic linear PFPE chains, often terminated with acyl fluoride (B91410) (-COF) or trifluoromethyl (-CF₃) groups. rsc.orgjetir.orgacs.org For Fomblin Z-type PFPEs, the primary repeating units are -CF₂CF₂O- and -CF₂O-. syensqo.comchemwells.com

Research findings highlight the importance of reaction conditions, such as temperature, pressure, and solvent, in controlling the molecular weight distribution and structure of the resulting PFPEs. google.comjetir.org For instance, varying the temperature during the photo-oxidation of hexafluoropropylene (HFP) can influence the proportion of low molecular weight PFPEs obtained. jetir.org

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization is another significant route for synthesizing PFPEs, particularly those with branched structures like Krytox (K-type), which are derived from hexafluoropropylene oxide (HFPO). wikipedia.orgrsc.orgchemwells.comresearchgate.net This method typically utilizes a nucleophilic fluoride ion, often generated from alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF) in aprotic solvents, to initiate the polymerization of cyclic perfluorinated monomers like HFPO. rsc.orgresearchgate.netresearchgate.net

The anionic mechanism leads to the formation of PFPE chains with defined end groups, commonly acyl fluoride. rsc.orgresearchgate.net While this method is crucial for other types of PFPEs, the linear Z-type backbone found in FOMBLIN-Z DISOC) is predominantly synthesized via oxidative photopolymerization of TFE. syensqo.comchemwells.com

UV-Curing and Photo-Induced Cationic Polymerization Mechanisms

UV-curing and photo-induced cationic polymerization are primarily employed for the crosslinking and functionalization of PFPEs rather than the synthesis of the main backbone. caltech.edunih.govacs.orgresearchgate.netresearchgate.netnih.govinrim.it Functionalized PFPE oligomers bearing reactive end groups such as vinyl ethers or epoxides can undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator. nih.govacs.orgresearchgate.netresearchgate.netnih.govinrim.it

This technique is valuable for creating PFPE-based networks and coatings with tailored properties. researchgate.netinrim.it For instance, PFPE-based materials functionalized with methacrylate (B99206) or acrylate (B77674) groups can be UV-cured to form elastomeric or glassy materials. caltech.eduresearchgate.net While not a direct method for synthesizing the PFPE backbone of FOMBLIN-Z DISOC), UV-curing is highly relevant for utilizing isocyanate-terminated PFPEs in formulations that are subsequently cured by UV-initiated reactions, often involving co-reactants. caltech.edugoogle.com

Mechanochemical Synthesis for Functionalization

Mechanochemical synthesis, which utilizes mechanical energy (e.g., grinding or milling) to drive chemical reactions, has emerged as a promising approach for the functionalization of various materials, including polymers and carbon-based structures. researchgate.netnih.govmdpi.combeilstein-journals.org While research specifically on the mechanochemical synthesis of the PFPE backbone is limited, mechanochemistry has been explored for functionalizing carbon materials with PFPE peroxides, demonstrating its potential for introducing PFPE chains onto surfaces or modifying PFPE structures. mdpi.comorcid.org

Studies have shown that mechanochemical processing can facilitate reactions that are challenging to achieve through conventional solution-based methods, often reducing reaction times and solvent usage. researchgate.netmdpi.combeilstein-journals.org Although direct application to the synthesis of the PFPE backbone of FOMBLIN-Z DISOC) is not widely reported, mechanochemical approaches could potentially be explored for novel functionalization routes or for modifying PFPEs in solid or semi-solid states in the future.

Targeted Functionalization Strategies for Tailored Properties

The versatility of PFPEs is significantly enhanced by the ability to introduce a variety of functional end groups. These functional groups allow PFPEs to be chemically bonded to other materials, participate in polymerization reactions, or exhibit specific surface properties. For FOMBLIN-Z DISOC), the key functionalization involves the introduction of isocyanate end groups. caltech.edugoogle.comepo.org

End-Group Modification for Tailored Reactivity (e.g., hydroxyl, acrylic, urethane, allyl, carbonate, thiol, propargyl, alkoxy)

The synthesis of functionalized PFPEs typically starts from precursor PFPEs obtained from polymerization, which often possess reactive end groups like acyl fluoride (-COF) or hydroxyl (-OH). rsc.orgjetir.orgacs.orginrim.it These end groups can be chemically transformed into a wide array of other functionalities through various reactions. acs.orgresearchgate.netresearchgate.net

For the production of isocyanate-terminated PFPEs like FOMBLIN-Z DISOC), a common strategy involves starting with hydroxyl-terminated PFPEs (PFPE diols), such as Fomblin Z-DOL. caltech.edugoogle.comlesker.commdpi.comnsf.govangenechemical.com These PFPE diols can be synthesized by modifying the initial end groups of the as-synthesized PFPE backbone. For instance, acyl fluoride end groups can be hydrolyzed to carboxylic acids and then reduced to hydroxyl groups. rsc.orgacs.org

Once the PFPE diol is obtained, it can be reacted with a diisocyanate compound (e.g., aromatic or aliphatic diisocyanates like MDI or IPDI) to form a PFPE with isocyanate end groups. caltech.edulesker.commdpi.comnsf.govmdpi.com This reaction is a polyaddition, where the hydroxyl groups of the PFPE diol react with the isocyanate groups of the diisocyanate. mdpi.comnsf.gov The stoichiometry of the reaction is controlled to ensure that isocyanate groups are at the chain ends. nsf.gov

The resulting isocyanate-terminated PFPEs, such as FOMBLIN-Z DISOC), can then be used as reactive oligomers in the synthesis of perfluoropolyether-based polyurethanes or other polymer networks through reactions with compounds containing complementary functional groups like hydroxyls or amines. caltech.edugoogle.comresearchgate.netlesker.commdpi.comnsf.govmdpi.comnsf.govresearchgate.net

Besides isocyanate and hydroxyl, PFPEs can be functionalized with numerous other groups to impart specific properties or enable reactions. Examples include:

Acrylic/Methacrylic: Allowing for UV-curing and radical polymerization. caltech.edunih.govresearchgate.netgoogle.com

Urethane: Formed by the reaction of isocyanates with hydroxyls, present as linkages in PFPE-based polyurethanes. google.comresearchgate.netmdpi.commdpi.comresearchgate.net

Allyl: Can be introduced for crosslinking reactions, including peroxide vulcanization. acs.org

Carbonate: Can be incorporated into the PFPE structure or as end groups.

Thiol: Useful for click chemistry and other addition reactions. acs.org

Propargyl: Also used in click chemistry (alkyne-azide reactions). acs.orgresearchgate.net

Alkoxy: Can be present as end groups or within the chain. google.com

The choice of functionalization strategy and the specific end group depends on the desired properties and the intended application of the PFPE. For FOMBLIN-Z DISOC), the isocyanate functionality is key to its use as a building block in polyurethane synthesis and other reactive systems. caltech.edugoogle.comepo.orggoogle.comresearchgate.netlesker.commdpi.comnsf.govmdpi.comnsf.govresearchgate.net

While detailed research findings on the synthesis parameters specifically for "FOMBLIN-Z DISOC)" are proprietary to the manufacturer, the general principles of PFPE synthesis via oxidative photopolymerization and subsequent end-group modification to introduce isocyanate functionalities are well-established in the literature concerning functionalized PFPEs and fluorinated polyurethanes. syensqo.comcaltech.edugoogle.comgoogle.comlesker.commdpi.comnsf.govmdpi.com

Table 1: Common PFPE Synthesis Methods and Resulting Structures

Synthesis MethodPrimary Monomer(s)Typical PFPE Structure TypeCommon End Groups (Initial)Examples (Commercial)
Oxidative PhotopolymerizationTFE, HFPZ-type (linear), Y-type (branched)-COF, -CF₃Fomblin Z, Fomblin Y
Anionic Ring-Opening PolymerizationHFPO, TetrafluorooxetaneK-type, D-type-COFKrytox, Demnum

Note: This table provides a general overview; specific structures and end groups can vary based on reaction conditions and post-polymerization modifications.

Table 2: Examples of PFPE End-Group Modifications and Applications

Initial End GroupModified End GroupExample ReactionPotential Applications
-COF-OHReduction of carboxylic acid (from hydrolysis of -COF)Precursor for polyurethanes, polyesters, epoxies, acrylates
-OH-NCOReaction with diisocyanateBuilding block for polyurethanes (e.g., FOMBLIN-Z DISOC))
-OHAcrylate/MethacrylateReaction with (meth)acryloyl chloride or isocyanatoalkyl (meth)acrylateUV-curable coatings, 3D printing resins
-COF or -OHVariousCondensation, Nucleophilic substitution, Click Chemistry, Radical reactionsTailored surface properties, polymer conjugation

Note: This table illustrates common transformations relevant to creating functionalized PFPEs.

The detailed research findings in the cited literature often focus on the kinetics of these polymerizations, the influence of catalysts and reaction conditions on molecular weight and structure, and the efficiency and selectivity of end-group functionalization reactions. Techniques like NMR spectroscopy (particularly ¹⁹F NMR), FTIR spectroscopy, gel permeation chromatography (GPC) for molecular weight analysis, and thermal analysis (TGA, DSC) are routinely used to characterize the synthesized PFPEs and confirm their structure and functionality. jetir.orgacs.orgmdpi.comresearchgate.netmdpi.comnsf.govresearchgate.netacs.org

The synthesis of FOMBLIN-Z DISOC) exemplifies the power of controlled polymerization and targeted functionalization in creating high-performance materials with specific reactivities, enabling their use in advanced applications requiring the unique properties of perfluoropolyethers combined with the ability to form covalent bonds with other materials.

Incorporation of Specific Monomeric Units for Backbone Control

The backbone structure of Fomblin Z PFPEs is characterized by the presence of both oxyethylene (-CF2CF2O-) and oxymethylene (-CF2O-) repeating units, derived from the photo-oxidation of tetrafluoroethylene fluorochemie.comsyensqo.com. The ratio of these monomeric units (often expressed as the m/n ratio, where m and n represent the average number of -CF2CF2O- and -CF2O- units, respectively) is a critical factor in determining the polymer's properties, such as viscosity and low-temperature performance syensqo.com. While the primary monomer is TFE, the photo-oxidation process under specific conditions leads to the incorporation of both types of units into the growing polymer chain. Control over the reaction parameters, such as monomer concentration, oxygen partial pressure, and temperature during the photo-oxidation step, allows for the manipulation of the relative rates of formation of the different peroxy radicals and subsequent chain propagation steps, thereby influencing the final m/n ratio in the polymer backbone.

Control of Molecular Weight Distribution and Polymer Chain Architecture

Control over the molecular weight and molecular weight distribution is crucial in tailoring the properties of Fomblin Z PFPEs for specific applications syensqo.com. The photo-oxidation polymerization process allows for the synthesis of Fomblin Z with average molecular weights ranging typically from 1,000 to 100,000 g/mol fluorochemie.comchemwells.com.

Several factors during the synthesis contribute to the control of molecular weight and polymer chain architecture:

Initiation and Propagation Rates: The intensity of UV irradiation and the concentration of oxygen and monomer influence the rate of radical initiation and chain propagation. Controlling these rates affects the number of growing chains and the rate at which monomers are added, thereby influencing the molecular weight.

Chain Transfer and Termination Reactions: Chain transfer agents or specific reaction conditions can be employed to regulate chain growth and control the degree of polymerization google.com. Termination reactions, which can occur through radical recombination or disproportionation, also play a role in determining the final molecular weight distribution.

Temperature: The reaction temperature during photo-oxidation and subsequent thermal treatment steps impacts the rates of initiation, propagation, transfer, and termination reactions, thus affecting molecular weight.

End-Group Functionalization: While primarily a post-polymerization modification, the efficiency and specificity of end-group functionalization reactions contribute to the final polymer architecture, particularly for grades like FOMBLIN-Z DISOC) which feature specific reactive end groups nasa.govjustia.com. The conversion of initial end groups (like acyl fluorides) to desired functional groups (like isocyanates) is a controlled chemical process that defines the termini of the polymer chains, impacting their reactivity and interaction with other materials google.comrsc.orgmdpi.comnih.govacs.org. The synthesis of functionalized PFPE derivatives often starts from precursors with acyl fluoride or carboxylic acid end groups nih.govacs.org.

The molecular weight distribution of PFPEs obtained by photo-oxidation can be relatively broad. Techniques such as fractional distillation or other separation methods can be applied to the synthesized polymer mixture to narrow the molecular weight distribution and obtain fractions with specific average molecular weights, although the search results did not provide detailed research findings or data tables on this specific aspect for Fomblin Z.

The architecture of Fomblin Z is predominantly linear, a characteristic arising from the TFE photo-oxidation process fluorochemie.commdpi.com. This linear structure, in contrast to branched PFPEs like Krytox, contributes to specific rheological properties mdpi.com. The control over the synthesis ensures the formation of these linear chains with controlled lengths and defined end groups, which is essential for their performance in demanding applications syensqo.com.

While specific detailed research findings or data tables directly linking synthesis parameters to the exact molecular weight distribution or monomer ratios for "FOMBLIN-Z DISOC)" were not extensively available in the search results, general data for Fomblin Z grades illustrate the range of properties achievable through controlled synthesis.

PropertyFomblin® Z03 lesker.comfens.comlesker.comFomblin® Z25 lesker.comfens.comesa.intUnit
Average Molecular Weight400017100 g/mol
Kinematic Viscosity @ 20°C30223cSt
Kinematic Viscosity @ 40°C18133cSt
Kinematic Viscosity @ 100°C5.642cSt
Pour Point-90-75°C
Evaporation Wt. Loss6.0% (@149°C, 22hr)0.4% (@204°C, 22hr)%

Note: The specific properties of FOMBLIN-Z DISOC) would depend on its precise molecular weight and the nature and extent of its isocyanate functionalization, which are controlled during its specific synthesis route.

Advanced Characterization Techniques for Perfluoropolyether Research

Spectroscopic Analysis for Structural Elucidation and Compositional Dynamics

Spectroscopic methods are fundamental tools for probing the chemical structure and identifying functional groups within PFPE molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ¹³C, ¹H for chain composition, end-groups, molecular weight determination)

NMR spectroscopy, particularly ¹⁹F NMR, is considered a method of choice for determining the structure of PFPEs technion.ac.il. It can reveal the ratio of different repeating units (OCF₂CF₂ and OCF₂), identify end-groups, and provide information for calculating the number-average molecular weight technion.ac.ilresearchgate.net.

For Fomblin Z PFPEs, the ¹⁹F NMR spectra typically show distinct regions corresponding to different fluorine environments within the polymer chain and at the end-groups technion.ac.il. For instance, signals between -50 and -60 ppm are attributed to OCF₂ groups, while those between -89 and -93 ppm correspond to OCF₂CF₂ groups technion.ac.il. Terminal CF₂ groups can appear between -77 and -86 ppm technion.ac.il. ¹H NMR can also be used, particularly for PFPEs with hydrogen-containing end-groups like hydroxyls technion.ac.il.

NMR is also valuable for tracking changes in chain composition and molecular weight distribution, for example, during evaporation studies of PFPEs like Fomblin Z-DOL researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy and Micro-FTIR (for degradation products, functional group analysis, degree of cure)

FTIR spectroscopy is widely used for the analysis of PFPEs, providing information about their functional groups and identifying degradation products. It is particularly useful for analyzing changes in the chemical structure of lubricants due to degradation mdpi.com.

FTIR spectra of PFPEs show characteristic signals related to C-F and ether bonds mdpi.com. Changes in the spectra, such as the appearance of new peaks, can indicate the formation of degradation products. For example, the appearance of signals in the range of 1870 cm⁻¹ to 1980 cm⁻¹ in the FTIR spectra of volatile species from the decomposition of Fomblin Z25 is attributed to the C=O stretching of acyl fluoride (B91410) species, indicating chain scission mdpi.com. FTIR can also detect O-H stretching vibrations, suggesting hydrolysis and carboxylic acid formation in degraded samples mdpi.com.

Micro-FTIR can be used to analyze specific areas of a lubricated surface, such as wear tracks, to identify the chemical nature of degradation products or "friction polymer" formed during tribological tests nasa.gov. FTIR is also used to evaluate the degree of cure in UV-curable fluoropolymers containing PFPE structures by monitoring the decrease in intensity of peaks corresponding to reactive groups like C=C double bonds researchgate.net.

Raman Spectroscopy for Tribochemical Analysis

Raman spectroscopy is a complementary vibrational spectroscopic technique that can provide insights into the chemical changes occurring at the interface during tribological (sliding) contact. It has been used to study the degradation of PFPEs under boundary lubrication conditions. nasa.gov

Raman analysis of wear tracks and "friction polymer" formed from PFPE degradation has indicated the presence of amorphous carbon nasa.gov. This suggests that under tribological stress, PFPEs can decompose to form carbonaceous residues on the contact surfaces. Raman spectroscopy, along with FTIR, can help to understand the tribochemical degradation mechanisms of PFPE lubricants. nasa.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Molecular Orientation

XPS is a surface-sensitive technique that provides elemental composition and chemical state information about the topmost layers of a material. It is particularly useful for studying the surface chemistry of PFPE films and their interaction with substrates. dtic.milnasa.govnasa.govresearchgate.net

XPS analysis of surfaces lubricated with Fomblin Z has shown the presence of fluorinated carbons, oxygen, and fluorine dtic.milnasa.gov. Changes in the XPS spectra after sliding or heating experiments can indicate chemical reactions and the formation of new species on the surface. For instance, the appearance of a fluorine 1s peak at a binding energy corresponding to metal fluorides (e.g., aluminum fluoride or iron fluoride) suggests the reaction between the degrading PFPE and the metal substrate dtic.milnasa.govnasa.govresearchgate.netesmats.eu. XPS can also provide information about the preferential attack on certain parts of the PFPE molecule, such as the acetal (B89532) group, during degradation nasa.gov.

XPS has been used to study the stability of Fomblin Z25 on aluminum oxide surfaces and to characterize the degradation products formed during sliding contact on steel surfaces nasa.govnasa.govresearchgate.net. It can help to understand the interfacial chemistry and the formation of protective or detrimental layers on the surface.

Mass Spectrometry for Conformation and Degradation Product Identification

Mass spectrometry (MS) techniques are powerful for determining the molecular weight distribution of polymers and identifying individual components, including degradation products.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for Congener Characterization

ESI and MALDI are soft ionization techniques commonly used for the MS analysis of polymers like PFPEs, as they can produce intact molecular ions with minimal fragmentation scholaris.caresearchgate.netnih.gov. These techniques are valuable for characterizing the different molecular species (congeners) present in a PFPE sample. scholaris.caresearchgate.net

ESI-MS has been used to analyze PFPEs, although they can exhibit unusual behavior during ionization, suggesting potential structural lability scholaris.ca. MALDI-MS is also employed to characterize the average molecular weights, identify oligomer repeat units, and determine end-groups of polymer materials researchgate.net.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Composition

TOF-SIMS is a highly surface-sensitive analytical technique capable of providing detailed chemical information about the outermost 1-3 nanometers of a material's surface. uwo.catasconusa.com It is particularly valuable for identifying chemical structures and exploring surface chemistry, making it a powerful tool for the analysis of PFPEs. uwo.caibm.com The technique involves bombarding the surface with a pulsed primary ion beam, causing the emission of secondary ions that are then separated and detected based on their mass-to-charge ratio. tasconusa.com This process generates mass spectra rich in fragmented ions, which can be used to identify the chemical species present on the surface. uwo.ca

In the context of PFPEs, TOF-SIMS analysis can reveal the presence and distribution of different end groups and polymer fragments. ibm.comresearchmap.jp Studies have analyzed the TOF-SIMS spectra of various PFPE types, including Fomblin-Z, demonstrating that intense negative ion spectra with simple patterns extending to high mass regions, often surpassing the mean molecular weight of the polymer, are characteristic. ibm.com These negative ion spectra are primarily attributed to anions formed by dissociative electron capture at the ether oxygens within the polymer chain. ibm.com

Chromatographic Methods for Molecular Weight Distribution and Purity

Chromatographic methods are essential for characterizing the molecular weight distribution and purity of polymers like PFPEs. These techniques separate polymer molecules based on their size or interaction with a stationary phase, allowing for the determination of average molecular weights and the presence of impurities or oligomers.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. oecd.org In GPC, the polymer sample is dissolved in a solvent and injected into a column packed with porous gel beads. researchgate.net Smaller molecules can penetrate the pores of the gel more easily and thus have a longer elution time, while larger molecules are excluded from the pores and elute more quickly. researchgate.net By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. oecd.org

GPC provides valuable information, including the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. oecd.orgnsf.gov This is crucial for understanding the physical and performance properties of polymers.

GPC has been extensively applied to characterize the molecular weight distributions of various PFPE types, including Fomblin Zdol and other Fomblin grades. researchgate.netnsf.govibm.comacs.org FOMBLIN-Z DISOC) has been explicitly identified as a PFPE characterized by GPC analysis. epo.orggoogle.com Studies on PFPE-based polyurethanes have utilized GPC to determine the molecular weight and PDI of the synthesized oligomers, showing weight average molecular weights typically ranging between 2500–4000 g/mol and PDI values between 1.2–1.8. nsf.gov The development of GPC systems specifically for measuring PFPE molecular weight distributions has been reported, noting variations in refractive index with molecular weight observed during the analysis. researchgate.netibm.com GPC-MALS (Multi-Angle Light Scattering) in suitable mobile phases like α,α,α-trifluorotoluene has also been successfully employed to determine molecular weight and molecular weight distribution for highly fluorinated polymers, including PFPEs. acs.org Ideally, GPC analysis of a well-defined polymer like a photosynthesized lubricant with a PFPE main-chain should show a single peak. google.com

Microscopy and Surface Analysis for Morphological and Interfacial Studies

Microscopic techniques provide visual information about the surface topography, microstructure, and morphology of materials at various scales, while surface analysis techniques offer insights into the chemical composition and properties of the material surface and interfaces.

Atomic Force Microscopy (AFM) for Surface Topography and Nano-Patterning

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides quantitative topographic maps of a sample surface with sub-nanometer vertical resolution and high lateral resolution. nanosurf.com AFM operates by scanning a sharp probe across the surface and measuring the forces between the tip and the sample, allowing for the generation of a 3D representation of the surface topography. nanosurf.com AFM can be used in various environments, including air, vacuum, and liquids, and requires minimal sample preparation, preserving the sample's native state. nanosurf.com

AFM is a valuable tool for studying the surface characteristics of PFPE films, including their roughness, adhesion, friction, and wear behavior at the nanoscale. nih.govaip.orgnih.govacs.orgmdpi.comscribd.com It has been used to investigate the wear of PFPE lubricants on different substrates, detecting lubricant removal and the initiation of wear through changes in surface potential. nih.gov AFM studies have also explored the effect of environmental factors like humidity on the friction and adhesion of PFPE films. aip.orgnih.gov The technique is capable of imaging very thin liquid films, on the order of a few nanometers, providing insights into their distribution and spreading on surfaces. acs.org

FOMBLIN-Z DISOC) has been mentioned in the context of tribological studies utilizing AFM. bitsavers.org While specific detailed research findings solely focused on AFM of FOMBLIN-Z DISOC) surface topography were not extensively detailed in the search results, the application of AFM to study the surface properties and behavior of PFPE lubricants, including different Fomblin types, is well-established. nih.govaip.orgnih.govacs.orgmdpi.com AFM can also be used to quality check nanoimprinting processes utilizing PFPE intermediate molds, acquiring 3D images to compare the topography of the initial mold, the PFPE mold, and the final replica. mdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques used to investigate the microstructure and morphology of materials at high resolution. SEM provides detailed images of the surface morphology with a lateral resolution typically between 1-10 nanometers. nanosurf.com It works by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons. nanosurf.com TEM, on the other hand, provides much higher resolution, down to the atomic scale (0.1-0.2 nanometers), allowing for the analysis of internal structure, crystallinity, and defects. nanosurf.com TEM involves transmitting an electron beam through a thin sample and forming an image from the scattered electrons. nanosurf.com Both techniques typically require samples to be conductive or coated and operate under vacuum conditions. nanosurf.com

SEM and TEM have been applied to characterize the morphology and microstructure of PFPE-based materials and composites. SEM has been used to image the uniform honeycomb patterns formed by PFPE-based block copolymers. psu.edu It can also be used to observe the morphology of PFPE-functionalized nanoparticles, showing their spherical shape and core-shell structure. mdpi.com TEM provides higher resolution images that can reveal the thickness and nature of oxide layers on the surface of functionalized nanoparticles. mdpi.com TEM is also used to characterize the crystalline structure of materials. mdpi.comresearchgate.net

Mechanistic Studies of Perfluoropolyether Degradation and Stability

Thermal Degradation Pathways and Kinetics

PFPEs exhibit elevated thermal stability, but their actual thermal stability can be adversely affected by the presence of certain materials, particularly metals. nih.gov While Z-type PFPEs are generally considered thermally stable up to approximately 350 °C in inert environments, degradation can occur at lower temperatures, especially in the presence of catalytic materials. nih.govnih.gov

Studies on Fomblin Z25 have shown minor mass loss (maximum 0.5%) after extended periods (2000 h) at 220 °C in the absence of catalysts, primarily attributed to evaporation. chemwells.com However, in the presence of Lewis acids like iron(III) fluoride (B91410) (FeF3), rapid degradation is observed at elevated temperatures. chemwells.com For instance, Fomblin Z25 showed a 96.9% mass loss after just 12 hours at 220 °C with 1 wt.% FeF3. chemwells.com The catalytic decomposition of Z-type PFPEs has an approximate onset temperature of 200 °C, proceeding rapidly at higher temperatures. chemwells.com

The thermal degradation of Z-type PFPEs is understood to involve chain scission, which occurs randomly throughout the polymer chains. chemwells.com The presence of acetal (B89532) units (-O-CF2-O-) in the polymeric chains of Z-type polymers makes them particularly vulnerable to certain degradation pathways compared to PFPE types lacking these units. chemwells.comsyensqo.com

Data illustrating the mass loss of Fomblin Z25 under accelerated aging at different temperatures in the presence of a catalyst highlights the impact of temperature on degradation rate. chemwells.com

Temperature (°C)CatalystMass Loss (%)Time (h)
2201 wt.% FeF396.912
1801 wt.% FeF3Noticeable effects observed after 48h>48
2001 wt.% FeF3Noticeable effects observed after 12h>12

Note: Data compiled from search result chemwells.com. Specific mass loss percentages at 180°C and 200°C after specific times beyond the initial observation of effects were not available in the provided snippet.

Catalytic Decomposition Mechanisms (e.g., Lewis Acid-Induced Phenomena)

Catalytic degradation is a significant mechanism for PFPEs, particularly in the presence of Lewis acids such as metal oxides or halides. nih.govsyensqo.comlesker.comsolvay.comnih.govnih.gov This mechanism is of particular concern in applications involving metal surfaces, such as steel-on-steel sliding contacts or during long-term storage in contact with metal components. chemwells.com

Lewis acids catalyze the decomposition of PFPEs by promoting an intramolecular disproportionation reaction that leads to chain degradation. lesker.comnih.govnih.gov In Z-type PFPEs, this reaction occurs most readily at the acetal units (-O-CF2-O-). syensqo.comlesker.com The mechanism involves the formation of a linkage between an acidic site on the Lewis acid (e.g., aluminum on AlF3) and the oxygen atoms of an acetal unit. syensqo.comlesker.com This interaction induces a fluorine atom transfer from an adjacent CF2 unit to the acetal carbon, resulting in chain scission. syensqo.comlesker.com This process transforms the acetal unit into a methoxy (B1213986) end group (-O-CF3) and the adjacent unit into an acyl fluoride or fluoroformate end group. syensqo.comlesker.com

The presence of metal surfaces, such as stainless steel, can lead to the formation of surface halides like FeF3, which act as Lewis acid catalysts for PFPE degradation. chemwells.comnih.govnih.gov This catalytic process can become autocatalytic, where the degradation products further accelerate the decomposition rate. chemwells.com The susceptibility of Z-type PFPEs to Lewis acid catalyzed degradation is attributed to the presence of the vulnerable acetal units in their structure. chemwells.comsyensqo.com

Tribochemical and Mechanically-Induced Degradation

Tribochemical and mechanically-induced degradation occur under conditions of friction and mechanical stress, such as those found in sliding or rolling contacts. nih.govsolvay.com These processes can lead to the breakdown of PFPE chains and the formation of degradation products.

Mechanical Scission Mechanisms

Mechanical scission involves the breaking of polymer chains due to high shear stresses or mechanical forces in the contact zone. nih.govlesker.com This process can lead to the formation of free radicals, similar to those generated during thermal degradation. nih.govlesker.com High shear rates, particularly during start-stop cycles or in isolated contacts, can directly result in the mechanical scission of PFPE bonds. lesker.com The severed chains may have active end groups or radicals that can further react.

Triboelectric Reactions and Electron-Induced Degradation Processes

Triboelectric effects, where electric charges are generated due to friction between surfaces, can play a significant role in PFPE degradation. solvay.com Sliding contact can generate quasi-free electrons or cause surface charging. These low-energy electrons can interact with PFPE molecules, leading to electron-induced degradation through mechanisms such as dissociative electron attachment or electron bombardment. lesker.com

Studies have shown that low-energy electrons can accelerate the decomposition of PFPE lubricants. lesker.com The energy of tribo-electrons is typically low, on the order of 1 to 3 eV, but can be sufficient to cause degradation. Electron emission and positive ion emission have been observed during sliding of lubricated surfaces, strongly suggesting the breakdown of the lubricant. Electric fields present at interfaces can also contribute to slow but cumulative lubricant degradation.

"Friction Polymer" Formation and Characterization

Under tribological contact, PFPE lubricants can undergo transformation into a material often referred to as "friction polymer." nih.gov This material is typically an insoluble, transformed lubricant species that can build up in wear tracks.

Infrared (IR) spectroscopy analysis of this "friction polymer" has indicated the presence of functional groups not originally present in the PFPE structure, such as carbonyl (C=O) groups, suggesting chemical changes have occurred. The position of the carbonyl absorption band can provide information about the structure of the degradation products, for example, indicating the presence of hydrogenated carbon at the α-position in some cases. Raman spectroscopy has also been used to study the nature of the "friction polymer," indicating the formation of C=C sp2-type bonding and an amorphous carbon network, suggesting defluorination, chain scission, and cross-linking processes.

Environmental and Oxidative Degradation Routes

PFPEs are generally considered resistant to environmental degradation due to the strength of the C-F bond. They are reported to be stable against degradation by acids, bases, oxidants, reductants, photolytic processes, microbes, and metabolic processes under typical conditions.

However, evidence of PFPEs in the environment suggests that some releases and potential transformation can occur. solvay.com While significant biodegradation is not expected, incomplete biodegradation or transformation of polyfluorinated components within PFPE formulations may be possible, particularly if non-fluorinated functionalities are present.

Atmospheric and Aqueous Transformation Pathways

PFPEs are generally considered stable, but evidence suggests they can undergo transformation and degradation in the environment. wikipedia.org Possible degradation mechanisms include thermal decomposition, catalytic decomposition, mechanical scission, and triboelectric decomposition. wikipedia.org Environmental releases of PFPEs have been detected in soil and water samples, indicating that transformation and degradation processes do occur in these matrices. wikipedia.org

While perfluorinated alkyl acids (PFAAs) and perfluoroalkylether carboxylic acids (PFECAs) are known for their high persistence, polyfluorinated substances containing carbon-hydrogen (C-H) or carbon-oxygen (C-O) bonds can be subject to partial degradation through biological and abiotic mechanisms. wikidata.org Transformation of precursor compounds into more persistent PFAAs can take place in various environmental compartments. wikidata.org Atmospheric and aqueous fugitive emissions contribute to the widespread distribution of PFAS, and volatile PFAS have the potential for atmospheric and photochemical transformation. fishersci.ca

In aqueous environments, reductive degradation mediated by hydrated electrons presents a promising method for the degradation of PFAS. fishersci.nlamericanelements.com Studies focusing on PFECAs have demonstrated that the cleavage of the ether C-O bond can be a significant degradation pathway when exposed to hydrated electrons. fishersci.nl Although ether oxygen atoms can enhance the recalcitrance of some C-F bonds, C-F bond cleavage can also contribute to the degradation process. fishersci.nl An additional degradation pathway, particularly for structures with a fluoroalkyl moiety directly linked to a -COO- group, involves decarboxylation–hydroxylation–HF elimination–hydrolysis (DHEH). fishersci.nl Research on the photodegradation of a chlorinated polyfluorinated ether sulfonate (a type of PFEA) in aqueous solution utilizing a UV/Iodide system achieved nearly complete degradation within two hours. fishersci.ca Analysis of the degradation intermediates in this system suggested a process initiated by dechlorination, followed by the sequential removal of CF2 units. fishersci.ca The presence of air during this UV/Iodide process did not significantly impact degradation efficiency, although defluorination was less extensive compared to conditions under nitrogen purging. fishersci.ca

FOMBLIN-Z DISOC) is a type of PFPE characterized by the presence of isocyanate (-NCO) end groups. loradchemical.comwikidata.org PFPEs, including the Fomblin Z series, are composed of carbon and oxygen backbones with fluorine atoms directly attached to the carbon atoms. uni.lu Fomblin Z, a related PFPE type, contains acetal units (-O-CF2-O-) within its polymeric chain, which are particularly susceptible to catalytic decomposition. wikipedia.orgumweltprobenbank.de

Influence of Environmental Contaminants on Degradation Mechanisms (e.g., water, silicon dioxide)

Environmental contaminants such as water and silicon dioxide can significantly influence the degradation mechanisms and tribological performance of PFPE lubricants. Molecular dynamics simulations have been employed to investigate the effects of silicon dioxide (SiO2) nanoparticles and water (H2O) on different PFPE lubricants, including Ztetraol and ZTMD. nih.govwikipedia.orgwikipedia.orgwikipedia.org

The presence of SiO2 nanoparticles was found to stiffen PFPE lubricants, resulting in decreased shear displacement and increased friction. nih.govwikipedia.orgwikipedia.orgwikipedia.orgereztech.com Specifically, SiO2 contaminants reduced the air shear displacement of Ztetraol by 60.7% and ZTMD by 47.3% when compared to their non-contaminated states. nih.gov This stiffening effect led to a notable increase in the friction force of both Ztetraol and ZTMD lubricants. nih.gov Adsorbed SiO2 particles strongly interact with the lubricant, increasing its stiffness, friction, and transfer during sliding contact. ereztech.com

Conversely, water (H2O) contamination led to a weakening and decrease in the viscosity of the PFPE lubricants, which in turn increased shear displacement and reduced friction. nih.govwikipedia.orgwikipedia.orgwikipedia.org Water contaminants increased the air shear displacement of Ztetraol by 21.8% and ZTMD by 10.4% compared to non-contaminated lubricants. nih.gov However, this reduction in viscosity caused by water can compromise the lubricant's effectiveness, potentially leading to increased direct solid-to-solid contact, particularly under high load conditions. nih.govwikipedia.orgwikipedia.orgwikipedia.org Experimental studies have shown that the hydroxyl endgroups (-OH) present in Fomblin Z-dol interact with water molecules, leading to the degradation of lubricant properties, especially at elevated temperatures and humidity levels. nih.govereztech.com

Studies on water adsorption on lubricated amorphous hydrogenated carbon (a-CHx) films, including those lubricated with Fomblin Z-DISOC), Fomblin Z-03, and Fomblin Z-tetraol, revealed that the presence of the lubricant reduces the amount of adsorbed water. lsm.co.ilwikipedia.orgereztech.com However, the specific type of lubricant (among Z-DISOC, Z-03, and Z-tetraol) did not significantly affect the amount of water adsorbed. wikipedia.org These findings suggest that water adsorption occurs primarily on the surface of the lubricant or the a-CHx film, rather than being absorbed into the bulk material. wikipedia.org

The presence of metal surfaces and their oxides or halides can also catalyze the degradation of PFPEs. Complete degradation of Fomblin Z has been observed at 185°C in the presence of iron oxide (Fe2O3), a phenomenon attributed to the susceptible acetal groups in its structure. umweltprobenbank.de Metal surfaces, such as stainless steel, can negatively impact the thermal stability of PFPEs by facilitating the formation of surface halides (e.g., FeF3), which act as degradation catalysts. wikipedia.org The presence of FeF3 has been shown to influence the degradation of PFPEs and lower the temperature at which degradation is initiated. wikipedia.org For instance, Fomblin Z25 exhibited degradation at approximately 220°C when heated with FeF3 in a nitrogen atmosphere, a significantly lower temperature compared to the thermal degradation onset of around 407°C for the pure lubricant. wikipedia.org Tribologically induced decomposition of Fomblin Z on aluminum oxide and sapphire surfaces has also been observed, yielding degradation products similar to those from thermal decomposition. fishersci.no The acetal group of Fomblin is preferentially attacked under both heating and rubbing conditions. fishersci.no Furthermore, the continuous generation of fresh surfaces during tribological contact can render these surfaces active towards Fomblin Z, even at room temperature. fishersci.no

Impact of Water and Silicon Dioxide on PFPE Lubricants (Simulated Data for Ztetraol and ZTMD)

ContaminantPFPE TypeChange in Air Shear Displacement (%)Change in Friction Force (%)
Silicon DioxideZtetraol-60.7 nih.govIncreased nih.gov
Silicon DioxideZTMD-47.3 nih.govIncreased nih.gov
WaterZtetraol+21.8 nih.govDecreased nih.gov
WaterZTMD+10.4 nih.govDecreased nih.gov

Catalytic Degradation of Fomblin Z25

ConditionApproximate Degradation Onset Temperature (°C)
Pure Fomblin Z25~407 wikipedia.org
Fomblin Z25 with FeF3~220 (in N2) wikipedia.org
Fomblin Z with Fe2O3185 umweltprobenbank.de

Computational and Theoretical Modeling of Perfluoropolyether Behavior

Molecular Dynamics (MD) Simulations of Interfacial and Bulk Phenomena

Molecular Dynamics (MD) simulations are extensively used to study the dynamic behavior of PFPE molecules, including their interactions with surfaces and their intrinsic bulk properties. By simulating the movements of atoms and molecules over time, MD can provide insights into phenomena such as lubricant spreading, film formation, and rheological responses. mdpi.comaip.orgiphy.ac.cnscientific.netaip.orgresearchgate.netresearchgate.netnih.goviphy.ac.cnresearchgate.netutah.eduiau.iracs.orgresearchgate.net

Rheological Properties and Viscoelastic Responses

MD simulations have been employed to examine the rheological properties of PFPEs, including their storage (elastic) and loss (viscous) moduli (G' and G''). These simulations can monitor the time-dependent stress-strain relationship under non-equilibrium conditions. Studies have investigated the molecular structural and thermal effects on the solid-like and liquid-like behaviors of PFPEs. science.gov The temperature dependence of end-group agglomeration phenomena has been examined, showing that functional end groups can decouple as temperature increases. science.gov Analyzing relaxation processes through molecular rheological studies can aid in optimizing lubricant selection for applications like heat-assisted magnetic recording (HAMR) to enhance performance and reliability. science.govberkeley.edu For thin films, an effective viscosity that accounts for temperature and lubricant thickness is often assumed in theoretical models, with viscoelastic effects being a subject for future studies. berkeley.edu

Lubricant Spreading and Film Formation Dynamics

Molecular dynamics simulations, often utilizing coarse-grained bead-spring models, have been widely applied to investigate the spreading of PFPE lubricants on solid substrates. aip.orgiphy.ac.cnaip.orgresearchgate.netiphy.ac.cnutah.edu These simulations reveal the atomic-scale mechanisms involved in spreading, particularly the roles of bonded and mobile phases in nanoscale lubricant films. aip.org For nonfunctional PFPEs, spreading typically exhibits a smooth profile with a precursor film. iphy.ac.cnaip.orgiphy.ac.cn In contrast, functional PFPEs often show a more complicated terraced profile, characterized by the formation of a precursor film, a shoulder, and a vertical step. iphy.ac.cniphy.ac.cnutah.edu The interaction between lubricant beads and the substrate significantly affects spreading behavior, especially the formation of the precursor film. iphy.ac.cniphy.ac.cn Similarly, end-bead interactions, both with the substrate and with other end-beads, play a crucial role in the spreading of functional PFPEs. iphy.ac.cniphy.ac.cn The presence of functional end groups can cause clustering and organization into layers, leading to the terraced spreading phenomenon. utah.edu The spreading kinetics of functional PFPEs can be slower compared to nonfunctional ones. utah.edu MD simulations have also been used to study lubricant depletion under conditions like rapid scanning laser heating, showing that thermo-capillary stress plays a significant role in the formation of ridges around depleted areas. scientific.net

Molecular Interactions with Substrates and Contaminants

MD simulations are valuable for understanding the interactions between PFPE lubricants and various substrates, such as diamond-like carbon (DLC) and silicon. mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net These simulations can reveal how polar interactions between lubricant end groups and the substrate influence bonding and shear displacement. mdpi.com Studies have investigated the effects of environmental contaminants like silicon dioxide (SiO₂) nanoparticles and water (H₂O) on the mechano-chemical properties and tribological performance of PFPE lubricants. mdpi.com SiO₂ nanoparticles can stiffen the lubricant, decreasing shear displacement and increasing friction, while water can weaken and decrease viscosity, increasing shear displacement but potentially weakening lubricity under high contact force. mdpi.com MD simulations using reactive force fields like ReaxFF have been employed to study the degradation of PFPE lubricants in the presence of oxygen, water, and oxide nanoparticles, indicating that water strongly affects the degradation rate and nanoparticles can accelerate degradation. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reaction mechanisms involving PFPEs, especially concerning their degradation and interactions with surfaces or additives. researchgate.netresearchgate.netgla.ac.ukuni-goettingen.de DFT calculations can provide insights into the reactivity of PFPE end groups and their resistance to Lewis acid-catalyzed decomposition, suggesting that the lubricant molecular orbital structure plays a role. researchgate.netresearchgate.net These calculations can also be used to compute interaction energies between lubricant end groups and potential surface functional moieties, such as hydrogen bond energies. researchgate.net

Coarse-Grained Models and Multiscale Simulations

Coarse-grained (CG) models are frequently used in PFPE simulations to reduce computational cost while retaining essential molecular characteristics. aip.orgiphy.ac.cnscientific.netaip.orgresearchgate.netresearchgate.netiphy.ac.cnutah.eduiau.ir These models group several atoms into single "beads," allowing for the simulation of larger systems and longer timescales than typically feasible with all-atom MD. CG bead-spring models are common for studying properties like spreading, film formation, and the dynamics of lubricant films. aip.orgiphy.ac.cnaip.orgresearchgate.netresearchgate.netiphy.ac.cnutah.edu Modified coarse-grained models have been utilized to represent the random copolymer structures of PFPEs in simulations of phenomena like lubricant depletion. scientific.net More complex CG models, sometimes derived from all-atom simulations, have been developed to reproduce molecular structures and liquid properties. vanderbilt.edu Multiscale modeling approaches, which combine different simulation techniques across various length and timescales, are also employed to describe the behavior of systems involving PFPE lubricants, such as the head-disk interface in hard drives. escholarship.org

Structure-Property Relationship Prediction and Design Optimization

Computational methods, including MD and DFT, contribute significantly to understanding the relationship between the molecular structure of PFPEs and their macroscopic properties, aiding in the prediction and optimization of lubricant performance. berkeley.eduiphy.ac.cnrushim.ru By simulating the behavior of PFPEs with different molecular weights, end groups, and architectures, researchers can correlate structural features with properties like viscosity, spreading behavior, thermal stability, and interactions with surfaces and contaminants. berkeley.eduresearchgate.netresearchgate.netiphy.ac.cn For example, studies have shown that increasing molecular weight can decrease PFPE mobility iphy.ac.cn, and the presence and type of functional end groups significantly influence spreading behavior and thermal stability researchgate.netresearchgate.netiphy.ac.cn. Computational studies can help identify optimal molecular designs for specific applications, such as developing lubricants with enhanced resistance to degradation or improved spreading characteristics on particular substrates. berkeley.eduresearchgate.net

Interfacial Phenomena and Surface Engineering with Perfluoropolyethers

Adsorption and Desorption Kinetics on Solid Substrates (e.g., Diamond-like Carbon, metallic surfaces)

The adsorption of PFPEs onto solid surfaces is a critical factor determining the effectiveness and longevity of thin lubricant films. Studies have investigated the adsorption kinetics of fluorinated compounds, including PFPEs, on various substrates. The interaction mechanisms can involve hydrogen bonding, hydrophobic interactions, ion exchange, and electrostatic interactions, particularly for functionalized PFPEs. researchgate.net For instance, hydroxyl end groups in Fomblin Z-DOL are known to interact strongly with polar sites and dangling bonds on carbon surfaces, including diamond-like carbon (DLC) overcoats, through hydrogen bonding. mdpi.comtribologia.eu This strong interaction can lead to chemisorption, anchoring the lubricant molecules to the surface and improving film stability against wear and humidity. tribologia.euillinois.edu

The kinetics of adsorption can be influenced by factors such as adsorbate concentration and temperature. mdpi.comresearchgate.net While temperature generally accelerates surface diffusion, its effect on the surface conformation of lubricants like Fomblin Z and Zdol on amorphous carbon surfaces has been reported as minimal within a studied temperature range. researchgate.net The decomposition kinetics of PFPE films adsorbed on amorphous hydrogenated carbon overcoats have been monitored using techniques like thermal desorption spectroscopy. psu.edu Studies on Fomblin Z and Zdol with different molecular weights and film thicknesses indicate that decomposition occurs within a specific temperature range, suggesting that the end groups may not be the primary factor determining the kinetics of this decomposition reaction. psu.edu The activation barrier to the decomposition process for Fomblin Zdol and Fomblin Z on amorphous hydrogenated carbon has been estimated. psu.edu

Molecular Orientation and Ordering at Interfaces

The orientation and ordering of PFPE molecules at interfaces play a significant role in determining the surface properties and lubrication performance. Due to their chain length (on the order of 50-200 Å) being significantly larger than their chain diameter (roughly 7 Å), PFPE chains in thin films (10-20 Å thick) on surfaces like those of hard disks are expected to be oriented roughly parallel to the surface. aip.orgcmu.edu

Spectroscopic techniques, such as high-resolution electron energy loss spectroscopy (HREELS), have been employed to probe the structure and orientation of PFPE molecules on surfaces. aip.orgcmu.edu Studies on Fomblin Z-tetraol films on hard disk surfaces, for example, have provided vibrational spectra, although gleaning information about molecular orientation from the spectra can be challenging depending on the scattering mechanism. aip.orgcmu.edu The orientation of PFPE lubricant films and its quantification have been subjects of research. researchgate.net Surface energy measurements have also been used to infer the orientation of lubricants, including Fomblin Z variants like ZDOL, ZDIAC, and Z-15, with respect to the carbon surface, based on how surface energy changes with lubricant thickness. ibm.com

Surface Energy Modulation and Wettability Control

PFPEs are well-known for their ability to significantly lower surface energy and control wettability, making them effective as water and oil repellent coatings. nih.govresearchgate.netscepscor.orgacs.orgfigshare.com The introduction of perfluoropolyether segments into polymers, such as polyurethanes, readily causes the PFPE macromolecules to migrate to the surface, imparting significant water and oil repellency. nih.govresearchgate.netscepscor.org Materials containing specific PFPE end-segments can exhibit significantly lower wettability and surface energy. nih.gov

The surface energy of PFPE-coated systems can be studied using techniques like contact angle measurements, although the interface between the test liquids and the thin films can be complex. aip.org The surface energy behavior of different Fomblin Z types (e.g., Zdol, Z, and D) on carbon overcoats varies, with functionalized PFPEs like Zdol showing different polar surface energy behavior compared to non-functionalized ones. aip.org The polar surface energy of Zdol films on carbon overcoats has been observed to have a linear dependence on the bonded film thickness, suggesting that the blocking of polar sites on the overcoat by functional end groups through hydrogen bonding decreases the polar surface energy. aip.org Molecular orientation has also been shown to affect the polar surface energy. aip.org Achieving ultra-low surface energies, even lower than that of polytetrafluoroethylene (PTFE), has been demonstrated with PFPE-based additives. nih.govresearchgate.netscepscor.org

Formation and Stability of Thin Films and Boundary Layers

The formation and stability of ultra-thin PFPE films and boundary layers are crucial for their performance as lubricants and protective coatings, particularly in confined geometries like the head-disk interface in hard drives. PFPE films are typically applied as thin layers, often less than 20 Å thick, on protective overcoats such as amorphous carbon or nitrogenated carbon. tribologia.eupsu.edu

The stability of these thin films is influenced by factors such as film thickness, molecular weight, and interactions with the substrate. researchgate.netberkeley.edu Autophobic dewetting can occur when the film thickness exceeds a critical value, which may coincide with the monolayer thickness. researchgate.net The thermodynamic stability of boundary lubricant films based on PFPE mixtures has also been investigated, with the critical dewetting thickness varying linearly with mixture concentration. nih.gov The interaction between the lubricant and the carbon overcoat, including attractive van der Waals interactions and hydrogen bonding for functionalized PFPEs, contributes to film stability. aip.orgresearchgate.net However, PFPE films can undergo degradation under sliding conditions or at elevated temperatures, leading to a loss of lubricant. psu.edutribologia.org The stability of Fomblin Z25 on the native oxide of aluminum, for instance, has been shown to involve decomposition of interfacial fluid molecules at room temperature and elevated temperatures. nasa.gov The presence of metals and metal oxides can adversely affect the thermal stability of PFPEs. tribologia.euacs.org

Interactions with Nanoparticles and Composite Formulations

PFPEs are incorporated into composite formulations, often with nanoparticles, to enhance mechanical, tribological, and other functional properties. PFPEs can act as in-situ lubricants in composites, contributing to reduced friction and increased wear life. sciencepublishinggroup.com For example, composites of SU-8 polymer with PFPE and nanoparticles like SiO2, CNTs, and graphite (B72142) have shown improved tribological and mechanical properties. sciencepublishinggroup.com The presence of a PFPE film at the interface provides lubrication, while nanoparticles can enhance mechanical reinforcement. sciencepublishinggroup.com

However, the compatibility of PFPE oils with nanoparticle additives can be challenging due to their unique molecular structure. sciopen.com Nanoparticles like MoS2 tend to cluster and settle in PFPE oils. sciopen.com Strategies such as developing nanoparticle composite supramolecular gel lubricants have been explored to maintain the dispersion stability of nanoparticles within PFPEs. sciopen.com In such composites, the self-assembled network structure of supramolecular gels can entrap nanoparticles, leading to enhanced mechanical strength and improved tribological performance under high loads. sciopen.com The interaction between PFPEs and nanoparticles, such as the adsorption of SiO2 nanoparticles into PFPE lubricant, can influence friction and lubricant pick-up. mdpi.comresearchgate.net PFPE-based polyurethanes blended with silver nanoparticles (AgNPs) have been developed to create composites with antibacterial and anti-adhesive properties, demonstrating the potential for PFPE composites in biomedical applications. rsc.orgrsc.org

Advanced Research Applications and Performance Enhancement of Perfluoropolyether Based Materials

Tribological System Optimization beyond Basic Lubrication Principles

The inherent low friction and wear characteristics of PFPEs make them prime candidates for optimizing tribological systems, particularly under challenging conditions where traditional lubricants degrade nih.govalibaba.comchemos.de. The functional end groups in grades like FOMBLIN-Z DISOC) can enhance adhesion and film formation on surfaces, crucial for performance optimization.

Under extreme conditions such as high vacuum, radiation, and high temperatures, the stability and low volatility of PFPEs are paramount. In high vacuum environments, the low vapor pressure of PFPEs minimizes outgassing, maintaining vacuum integrity while providing lubrication sigmaaldrich.comereztech.comnih.gov. Research indicates that PFPEs are among the optimal lubricants for space applications due to their chemical inertness and thermal stability syensqo.comnih.gov. Studies on PFPE lubricants under high vacuum and elevated temperatures have investigated their degradation mechanisms and wear performance, highlighting the importance of molecular structure and end groups nih.govtribologia.eu.

PFPEs also exhibit excellent radiation hardness, making them suitable for applications exposed to radiation nih.govalibaba.comepa.gov. While radiation can induce cross-linking and degradation in polymers, PFPEs demonstrate higher resistance compared to many hydrocarbon-based lubricants syensqo.comresearchgate.netwikipedia.org. Research explores the effects of radiation dose on the structure and tribological performance of PFPEs and PFPE-based composite systems syensqo.comresearchgate.net.

High temperatures can lead to thermal decomposition of lubricants. PFPEs generally possess high thermal stability, with some grades stable up to 290°C nih.govalibaba.comchemos.de. The specific decomposition pathways under thermal stress have been investigated, showing that functional end groups can influence the degradation process tribologia.euwikipedia.org. The isocyanate end groups in FOMBLIN-Z DISOC) could potentially react with surface species at elevated temperatures, influencing friction and wear behavior.

To further enhance tribological performance, PFPEs are incorporated into composite lubricating systems. This involves combining PFPE oils or greases with additives or solid lubricants to achieve synergistic effects syensqo.comscholaris.ca. Nanoparticles, such as MoS₂, have been explored as additives to PFPE lubricants to improve dispersion stability and enhance extreme pressure, anti-friction, and anti-wear properties scholaris.ca.

The design of these composites often considers the interaction between the PFPE, the additive, and the contact surfaces. Functionalized PFPEs, like FOMBLIN-Z DISOC) with its reactive isocyanate groups, offer potential for improved compatibility and bonding with certain additives or substrates, leading to more stable and effective composite lubricants. Research on Ti:WS₂/PFPE composite lubricating systems, for instance, investigates the influence of PFPE oil amount and environmental factors like radiation on tribological properties syensqo.com.

Integration in Micro/Nanoelectromechanical Systems (MEMS/NEMS)

MEMS/NEMS devices often involve moving parts on the micro and nanoscale, where surface forces, such as adhesion and friction, become dominant and can lead to device failure researchgate.net. PFPE films, typically molecularly thick, are considered effective protective layers for MEMS/NEMS to reduce stiction and friction and improve durability researchgate.net.

The application of PFPE lubricants in MEMS/NEMS involves understanding their nanotribological performance and mechanisms at the molecular level researchgate.net. Studies using techniques like atomic force microscopy (AFM) characterize the friction and adhesion properties of these thin films under various environmental conditions researchgate.net. Functionalized PFPEs, including Fomblin Z derivatives like Z-Dol, have been investigated for their ability to form bound layers on silicon surfaces, improving performance compared to uncoated devices. While specific research on FOMBLIN-Z DISOC) in MEMS/NEMS is not prominently detailed in the search results, the reactive isocyanate group could potentially be used for covalent grafting onto MEMS/NEMS surfaces, providing a durable, boundary-lubricating film.

Development for Photonic Devices and Optical Coatings

PFPEs possess properties that make them interesting for applications in photonic devices and optical coatings, particularly their low refractive index and transparency nih.gov. Functionalized PFPEs can be utilized as building blocks for developing new materials with tailored optical properties or for surface treatments in optical systems.

While direct research specifically on FOMBLIN-Z DISOC) for photonic devices is not extensively found, the general use of functional PFPEs in UV-curable coatings and as surface treatments suggests potential in this area. The isocyanate group could potentially be used to react with specific monomers or polymers to create novel optical materials or to modify the surface energy of optical components. The low surface energy and anti-sticking properties of PFPEs are also beneficial in preventing contamination and facilitating cleaning of optical surfaces.

Functional Materials for Microfluidics and Soft Lithography

In microfluidics and soft lithography, the choice of material is critical for device fabrication and performance. PFPE-based elastomers have emerged as alternative materials to traditional polydimethylsiloxane (B3030410) (PDMS) due to their superior chemical resistance, particularly to organic solvents.

PFPE microfluidic devices can be fabricated using techniques like soft lithography and laser engraving. The chemical inertness of PFPEs allows for processing a wider range of precursor materials and solvents that would cause swelling in PDMS. Functionalized PFPEs, modified to tune properties like hydrophilicity, are being explored for creating microfluidic channels with controlled surface characteristics for applications such as droplet generation and synthesis. The isocyanate functionality of FOMBLIN-Z DISOC) could potentially be used to cross-link PFPE chains or to react with other polymers to create novel elastomeric materials with enhanced properties for microfluidic and soft lithography applications.

Role in Energy Storage and Conversion Technologies

Recent research has explored the potential of functionalized PFPEs as components in electrolytes for energy storage devices, particularly lithium-ion batteries. The nonflammability, thermal stability, and chemical resistance of PFPEs address some of the safety concerns associated with conventional flammable organic carbonate electrolytes.

Studies have demonstrated that functionalized PFPEs can solvate lithium salts and conduct lithium ions, exhibiting high transference numbers and good cycling performance in battery cells. The molecular structure and end groups of the PFPEs influence their ability to dissolve salts and transport ions. While specific research on FOMBLIN-Z DISOC) as a battery electrolyte component is not detailed in the provided results, the isocyanate functional group could potentially be modified or used to react with other electrolyte components or binders to improve performance or stability within the battery environment. PFPE-based solid polymer electrolytes are also being developed for all-solid-state batteries, offering improved safety and stability.

Data Tables

Table 1: Typical Properties of Selected Fomblin Z Lubricant Grades

PropertyUnitZ03Z15Z25Z60
Approximate ISO grade-15100150320
Average molecular weightamu4,0009,80017,10021,500
Kinematic viscosity at 20 °CcSt30160223600
Kinematic viscosity at 40 °CcSt12.55880190
Pour point°C-60-45-40-30
Vapor pressure at 20 °Ctorr1E-51E-71E-71E-7
Surface tension at 20 °Cdyne/cm23242525
Density at 20 °Cg/cm³1.821.841.851.85
Four ball wear test scar diameter (75 °C, 1 hr, 1200 rpm, 40 kg)mm0.600.660.900.93

Note: This table provides typical properties for different grades of Fomblin Z, illustrating the range of physical characteristics achievable within this PFPE family. Specific properties of FOMBLIN-Z DISOC) would depend on its precise molecular weight and functionalization level.

Compound Names and PubChem CIDs

Finding a specific PubChem CID for a commercial product like "FOMBLIN-Z DISOC)" is challenging as it represents a specific grade or blend of a polymer with a defined end group. PubChem primarily lists well-defined chemical compounds. Perfluoropolyethers are polymers with repeating units and varying molecular weights, and specific commercial grades may have proprietary formulations. The "DISOC" in FOMBLIN-Z DISOC) indicates the presence of isocyanate functional groups googleapis.com.

: Focusing on FOMBLIN-Z DISOC)

This article focuses on the chemical compound referred to as "FOMBLIN-Z DISOC)". Based on available information, FOMBLIN-Z DISOC) is a commercial designation for a perfluoropolyether (PFPE) functionalized with diisocyanate end groups. Perfluoropolyethers are a class of fluoropolymer known for their unique properties, including thermal stability, chemical inertness, low surface energy, and excellent lubrication characteristics. The incorporation of reactive diisocyanate end groups provides sites for further chemical modification and cross-linking, enabling their use in various advanced materials.

The general structure of the Fomblin Z series of PFPEs consists of a linear chain containing repeating -[OCF2CF2]- and -[OCF2]- units. google.comgoogle.com.pgi.moscow In the case of FOMBLIN-Z DISOC), terminal hydroxyl or other precursor groups on the PFPE chain are reacted with a diisocyanate to introduce -N=C=O functionalities at both ends of the polymer chain. This difunctional reactivity allows FOMBLIN-Z DISOC) to participate in polymerization or cross-linking reactions, forming networks or being incorporated into polymer matrices. justia.com

While perfluoropolyethers, in general, are explored for a wide range of advanced applications due to their inherent properties, specific research findings and detailed performance data for the compound FOMBLIN-Z DISOC) within the precise scope of the requested outline sections were not extensively found in the conducted search. The primary applications discussed in the retrieved information pertain to its use as a lubricant, particularly in magnetic recording media, and as a coating in applications like printer components. google.comgoogle.com.pgi.moscowpfas.landnih.govgoogle.com.na

Consequently, providing thorough, informative, and scientifically accurate content focusing solely on FOMBLIN-Z DISOC) for each specific section and subsection of the provided outline, based on the available search results, is not possible as the information retrieved primarily covers applications outside the specified scope.

Therefore, the detailed sections covering Proton Exchange Membrane Fuel Cells (PEMFCs), Lithium Battery Electrolytes, specific Advanced Coating Applications (Anti-Fouling and Fouling-Release Coatings, Hydrophobic/Hydrophilic Membrane Modification for Water Treatment), and Reactive Formulations for Energetic Materials with specific reference to FOMBLIN-Z DISOC) cannot be populated with research findings from the conducted searches.

Environmental Research on Perfluoropolyether Fate and Design for Sustainability

Pathways of Environmental Persistence and Transport

The inherent chemical inertness and robust carbon-fluorine bonds of PFPEs contribute to their significant environmental persistence acs.orgscholaris.ca. Unlike many other organic compounds, PFPEs are generally resistant to typical environmental degradation processes such as hydrolysis, photolysis, and biodegradation acs.orgmdpi.com. This recalcitrance means that once released into the environment, PFPEs can persist for extended periods.

Environmental transport of PFPEs is influenced by their physical and chemical properties, which vary depending on their specific molecular weight and end-group functionalization. Lower molecular weight and more volatile PFPEs can undergo atmospheric transport, potentially leading to wider distribution mdpi.comacs.org. Higher molecular weight PFPEs and those with certain functional groups may associate with particulate matter or accumulate in environmental matrices like soil and sediment scholaris.caacs.org. Their presence has been detected in various environmental compartments, including soil and water samples oecd.org. The high aqueous solubility of some PFAS, a broader class that includes PFPEs, is a concern as it facilitates their spread in water ecosystems europa.eu.

Characterization and Identification of Environmental Transformation Products

Despite their general stability, PFPEs can undergo degradation under specific conditions, leading to the formation of transformation products. Possible mechanisms of degradation for PFPE lubricants include thermal decomposition, catalytic decomposition, mechanical scission, and triboelectric decomposition oecd.orgtribologia.org.

Studies have identified a variety of degradation products for various PFPEs, including per-/polyfluoroalkylether carboxylic acids oecd.org. For example, the degradation of perfluoroalkyl ether carboxylic acids (PFECAs), which can be related to PFPE structures, can occur via pathways involving the cleavage of C-F and C-O bonds acs.org. Transformation products resulting from H/F exchange and cleavage of ether C-O bonds have been detected acs.org. The specific degradation pathways and products can depend on the structure of the PFPE and the environmental conditions or presence of catalysts, such as Lewis acids like iron(III) fluoride (B91410), which can induce thermo-catalytic degradation mdpi.comesmats.eu. Research on Fomblin Z25, a linear Z-type lubricant, has shown rapid degradation in the presence of FeF3 at elevated temperatures, with emerging signals assigned to C=O stretching vibrations and O-H stretching vibrations in FTIR analysis, indicating changes in chemical structure and the formation of non-volatile degradation products mdpi.com.

"Smart Chemical Design" Principles for Reduced Environmental Impact

The concept of "smart chemical design" involves integrating functional performance with environmental fate and toxicity considerations to develop chemicals with reduced environmental impact stanford.edunumberanalytics.com. For PFPEs, this means designing molecules that maintain their desired properties while being less persistent or prone to forming harmful transformation products in the environment.

One approach involves modifying the chemical structure, particularly the end-groups, to introduce sites that are more susceptible to degradation mdpi.com. While the perfluorinated backbone is highly stable, incorporating specific functional groups can potentially provide reactive sites that limit their environmental lifetime mdpi.com. For instance, studies have explored the atmospheric chemistry of α,ω-dialkoxyperfluoropolyethers, where the presence of alkoxy groups provides reactive sites that can be attacked by atmospheric radicals like OH radicals, potentially reducing their atmospheric lifetime compared to fully perfluorinated counterparts mdpi.com. The resistance of Fomblin Z-type lubricants to Lewis acid-catalyzed decomposition has been shown to be affected by the chemical and electronic structure of their end-groups oecd.org. Designing PFPEs with end-groups that facilitate degradation under specific environmental triggers or conditions is a key aspect of reducing their persistence.

Methodologies for Assessing Environmental Degradation Potential

Assessing the environmental degradation potential of PFPEs requires specialized methodologies due to their inert nature. Various techniques are employed to monitor changes in the chemical structure and physical properties of PFPEs under simulated or actual environmental conditions.

Common methodologies include monitoring mass loss of the sample over time, which can indicate degradation and evaporation researchgate.netresearchgate.net. Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to investigate changes to the chemical structure and identify functional groups in degradation products mdpi.comresearchgate.netresearchgate.net. Dynamic viscosity measurements can help assess potential impacts on molecular mass due to chain scission or other degradation processes researchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for FOMBLIN-Z DISOC, and how can researchers ensure reproducibility in experimental design?

  • Methodological Answer : Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvents, catalysts), purification methods, and analytical validation (e.g., NMR, HPLC). Researchers should follow guidelines for experimental reporting, such as separating primary data (e.g., yields, spectral data) in the main manuscript and detailed protocols in supplementary materials . Experimental design should incorporate control groups and statistical validation to minimize variability .

Q. Which characterization techniques are most effective for verifying the structural integrity and purity of FOMBLIN-Z DISOC?

  • Methodological Answer : For novel derivatives, use a combination of spectroscopic (e.g., FTIR, mass spectrometry) and chromatographic methods (e.g., GC-MS). Cross-reference data with known analogs and ensure purity via elemental analysis or X-ray crystallography. For known compounds, cite prior literature but validate with at least two independent techniques to confirm identity .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of FOMBLIN-Z DISOC across studies?

  • Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent systems, temperature) influencing measurements. Use meta-analysis frameworks like PICO (Population: compound variants; Intervention: measurement methods; Comparison: conflicting datasets; Outcome: resolved discrepancies) to isolate factors causing variability. Replicate experiments under standardized conditions and publish raw data for peer validation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in mechanistic studies involving FOMBLIN-Z DISOC (e.g., conflicting catalytic activity reports)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, use kinetic isotope effects or computational modeling to test competing reaction mechanisms. Cross-validate findings with independent labs and publish negative results to reduce publication bias .

Q. How can computational models (e.g., DFT, MD simulations) be integrated with experimental data to predict FOMBLIN-Z DISOC’s behavior in novel environments?

  • Methodological Answer : Combine quantum mechanical calculations with experimental spectral data to refine force fields. Validate models using sensitivity analysis and compare predictions with empirical results (e.g., adsorption studies). Use platforms like Europe PMC or DOAJ to aggregate interdisciplinary datasets for machine learning applications .

Q. What are best practices for designing comparative studies between FOMBLIN-Z DISOC and its analogs to evaluate structure-activity relationships (SAR)?

  • Methodological Answer : Define SAR parameters (e.g., electronic effects, steric hindrance) using a PEO framework (Population: analog series; Exposure: functional groups; Outcome: activity metrics). Employ high-throughput screening or combinatorial chemistry to generate data matrices. Use multivariate statistical tools (e.g., PCA, cluster analysis) to identify key structural determinants .

Q. How should researchers manage and curate large-scale datasets (e.g., toxicity, thermodynamic properties) for FOMBLIN-Z DISOC to enhance collaborative reproducibility?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Store raw data in open repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., DOI, experimental conditions). Use version control systems (e.g., Git) and document data preprocessing steps (e.g., outlier removal) in supplementary materials .

Methodological Frameworks for Critical Analysis

  • Data Contradiction Analysis : When conflicting results arise, apply the "5 Whys" technique to trace root causes (e.g., instrumentation calibration, sample degradation). Publish replication protocols in peer-reviewed platforms to crowdsource validation .
  • Literature Synthesis : Use tools like Web of Science or Google Scholar’s "Cited By" feature to map citation networks and identify consensus or outliers in reported findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.